molecular formula C11H21ClN2O4 B14016131 Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride

Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B14016131
M. Wt: 280.75 g/mol
InChI Key: GSLPBLHBGBKNKA-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylate ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the Boc group to a free amine.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various biochemical pathways without premature degradation. Upon removal of the Boc group, the free amine can interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
  • Methyl trans-4-(tert-butoxycarbonylamino)piperidine-3-carboxylate

Uniqueness

Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the Boc protecting group. These features confer distinct reactivity and stability, making it particularly useful in synthetic and pharmaceutical applications compared to its analogs.

Properties

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.75 g/mol

IUPAC Name

methyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m1./s1

InChI Key

GSLPBLHBGBKNKA-SCLLHFNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.